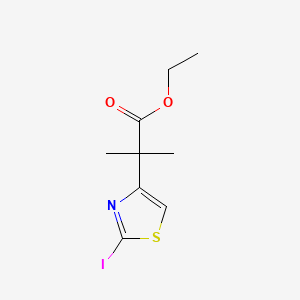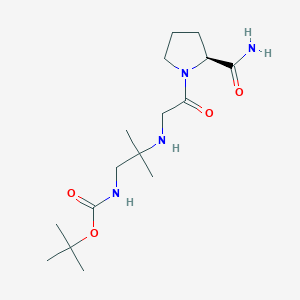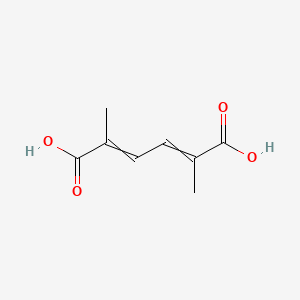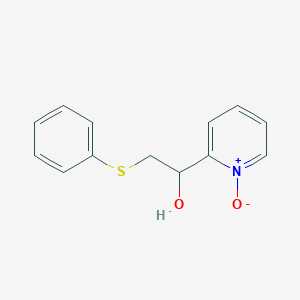
1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol is a chemical compound with a unique structure that combines a pyridine N-oxide moiety with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol typically involves the reaction of pyridine N-oxide with a phenylsulfanyl-containing reagent. One common method involves the use of 2-(1-oxidopyridin-1-ium-2-yl)ethanol as a starting material . The reaction conditions often include the use of solvents such as methanol and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide group to a pyridine group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol involves its interaction with specific molecular targets. The pyridine N-oxide moiety can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the phenylsulfanyl group can modulate the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Oxidopyridin-1-ium-2-yl)ethanol: Shares the pyridine N-oxide moiety but lacks the phenylsulfanyl group.
2-[(1-Oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium-1-olate: Contains a disulfide linkage instead of the phenylsulfanyl group.
Uniqueness
1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol is unique due to the combination of the pyridine N-oxide and phenylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
69062-63-1 |
|---|---|
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
1-(1-oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-8-4-5-9-14(12)16)10-17-11-6-2-1-3-7-11/h1-9,13,15H,10H2 |
Clave InChI |
DWJKPXUEFBGMBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC(C2=CC=CC=[N+]2[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



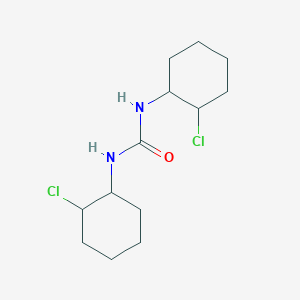
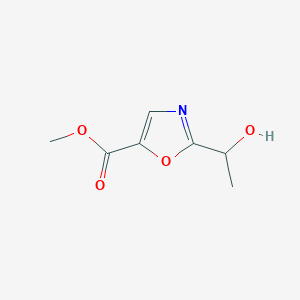
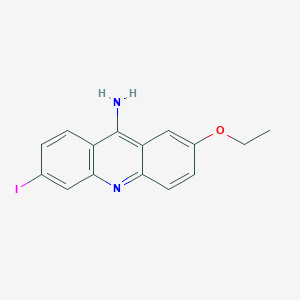

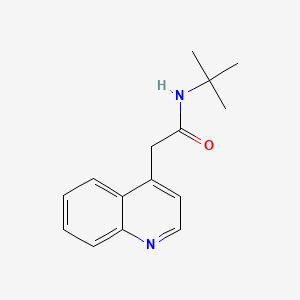
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
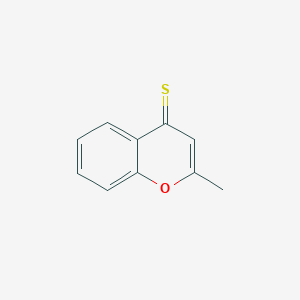
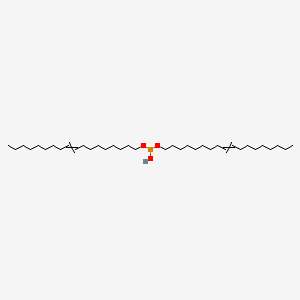
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
